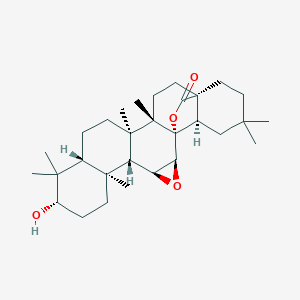

11alpha, 12alpha-Epoxyoleanolic lactone

Description

11alpha,12alpha-Epoxyoleanolic lactone is a triterpenoid lactone derived from oleanolic acid, characterized by a γ-lactone ring and a unique epoxy group bridging the C11 and C12 positions. This structural configuration distinguishes it from other lactones and contributes to its biological activity, particularly in modulating plant auxin polar transport (PAT). The compound is isolated from natural sources such as Atractylodes japonica, where its γ-lactone moiety and epoxy substituent are critical for interactions with biological targets .

Properties

CAS No. |

19897-41-7 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |

InChI |

InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 |

InChI Key |

WBMXMSJTGDKFQT-DNWRIRKBSA-N |

SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two lactones: Atractylenolide II (a sesquiterpene lactone) and Ambrettolide (a macrocyclic δ-lactone).

Table 1: Comparative Analysis of Key Features

Key Research Findings

Comparison with Atractylenolide II

- Structural Differences: While both compounds feature a γ-lactone, Atractylenolide II contains an α-methylene group adjacent to the lactone ring, which enhances its PAT inhibition efficacy. In contrast, the epoxy group in 11alpha,12alpha-Epoxyoleanolic lactone may reduce steric accessibility to PAT-related enzymes, leading to lower activity .

- Biological Activity: Atractylenolide II demonstrates higher PAT inhibition due to the electrophilic α-methylene-γ-lactone moiety, which facilitates covalent binding to target proteins. The epoxy group in the triterpenoid lactone likely alters its reactivity, resulting in moderate inhibition .

Comparison with Ambrettolide

- Structural Differences: Ambrettolide is a 17-membered macrocyclic δ-lactone with an unsaturated bond, structurally distinct from the triterpenoid-derived γ-lactone of the target compound.

- Functional Role: Unlike 11alpha,12alpha-Epoxyoleanolic lactone, Ambrettolide lacks biological activity in PAT inhibition but is valued in perfumery for its musk-like odor, highlighting how lactone ring size (γ vs. δ) and molecular framework dictate application .

Mechanistic and Application Insights

- PAT Inhibition: The α-methylene-γ-lactone group in sesquiterpenes like Atractylenolide II is a proven pharmacophore for PAT inhibition, whereas the epoxy group in 11alpha,12alpha-Epoxyoleanolic lactone may introduce steric hindrance or alter electronic properties, reducing potency .

- Industrial Relevance: Macrocyclic δ-lactones (e.g., Ambrettolide) are prioritized in fragrance synthesis due to their volatility and stability, whereas triterpenoid lactones are explored for bioactive applications in agriculture and medicine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.